3-Methyl-2-(4-octylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid
Description
3-Methyl-2-(4-octylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid is a chromenone derivative characterized by a benzopyran core substituted with a methyl group at position 3, a 4-octylphenyl group at position 2, and a carboxylic acid moiety at position 6. The 4-octylphenyl substituent introduces significant lipophilicity, distinguishing it from simpler phenyl or chlorophenyl analogs.
Properties
CAS No. |
90102-40-2 |
|---|---|
Molecular Formula |
C25H28O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-methyl-2-(4-octylphenyl)-4-oxochromene-8-carboxylic acid |
InChI |
InChI=1S/C25H28O4/c1-3-4-5-6-7-8-10-18-13-15-19(16-14-18)23-17(2)22(26)20-11-9-12-21(25(27)28)24(20)29-23/h9,11-16H,3-8,10H2,1-2H3,(H,27,28) |
InChI Key |
NLLQCAUMYKZNGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-octylphenyl)-4-oxo-4H-chromene-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-octylbenzaldehyde with 3-methyl-4-hydroxycoumarin under basic conditions, followed by oxidation to form the desired chromene structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-octylphenyl)-4-oxo-4H-chromene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-Methyl-2-(4-octylphenyl)-4-oxo-4H-chromene-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-octylphenyl)-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of benzopyran derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit better solubility in polar solvents than ester analogs (e.g., ethyl ester in ).
- Crystallinity : Phenyl-substituted analogs (e.g., ) form planar structures with strong intermolecular interactions, whereas bulky substituents like octylphenyl may reduce crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
